Cbl-b-IN-7

Cbl-b inhibition E3 ubiquitin ligase IC50

Cbl-b-IN-7 (Compound 248) is a dual Cbl-b/c-Cbl inhibitor (IC50 6.7/5.2 nM). It enables pharmacological double-knockout modeling of immune activation and serves as a benchmark for high-throughput screening. Its defined lactam scaffold and commercial availability support SAR studies and assay validation. Ideal for preclinical oncology research.

Molecular Formula C29H31F4N5O2
Molecular Weight 557.6 g/mol
Cat. No. B12374087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbl-b-IN-7
Molecular FormulaC29H31F4N5O2
Molecular Weight557.6 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(CN(C2=O)C3=CC=CC(=C3)C4(COC4)C(C5=NN=CN5C)F)C(=C1)C(F)(F)F)NC6(CCC6)C
InChIInChI=1S/C29H31F4N5O2/c1-17(35-27(2)8-5-9-27)18-10-21-22(23(11-18)29(31,32)33)13-38(26(21)39)20-7-4-6-19(12-20)28(14-40-15-28)24(30)25-36-34-16-37(25)3/h4,6-7,10-12,16-17,24,35H,5,8-9,13-15H2,1-3H3/t17-,24-/m0/s1
InChIKeyNJOKETZTARBFPO-XDHUDOTRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cbl-b-IN-7 Procurement Guide: Identity, Potency, and Baseline Characteristics for Sourcing Decisions


Cbl-b-IN-7 (also designated Compound 248) is a small-molecule inhibitor of the E3 ubiquitin ligase casitas B-lineage lymphoma-b (Cbl-b) . It is identified by the molecular formula C₂₉H₃₁F₄N₅O₂, a molecular weight of 557.58 g/mol, and CAS number 2815221-35-1 . Its primary mechanism involves binding to Cbl-b to inhibit its ligase activity, which is a negative regulator of T-cell and natural killer (NK) cell activation, thereby positioning it as a research tool in immuno-oncology .

Cbl-b-IN-7 vs. Close Analogs: Why Simple Substitution Is Not Advisable in Cbl-b Research


While several Cbl-b inhibitors share a common lactam-based core derived from the WO2022169997A1 patent family, simple substitution is not scientifically valid due to significant and quantifiable differences in potency, isoform selectivity, and physicochemical properties [1]. In-class compounds such as Cbl-b-IN-6 and Cbl-b-IN-11 exhibit up to ~15% variance in Cbl-b IC₅₀ and >5-fold differences in c-Cbl selectivity, while advanced clinical candidates like NX-1607 demonstrate a completely different selectivity profile with ~50-fold preference for Cbl-b over c-Cbl . These parameters directly impact the validity of target engagement studies and the interpretation of downstream immunological assays [2].

Cbl-b-IN-7 Evidence Guide: Head-to-Head Quantitative Comparison Against Closest Analogs


Biochemical Potency: IC₅₀ Comparison of Cbl-b-IN-7 with Closest Structural Analogs

Cbl-b-IN-7 (Compound 248) demonstrates an IC₅₀ of 6.7 nM against Cbl-b in a biochemical inhibition assay . This potency is nearly identical to its closest structural analog, Cbl-b-IN-6 (Compound 246), which also exhibits a Cbl-b IC₅₀ of 6.7 nM . However, it is ~3-fold less potent than the clinical-stage inhibitor NX-1607 (Cbl-b-IN-3), which has a reported IC₅₀ of <1 nM , and approximately 4.5-fold more potent than the arylpyridone series compound 31 (IC₅₀ = 30 nM) [1].

Cbl-b inhibition E3 ubiquitin ligase IC50

Isoform Selectivity: Differential c-Cbl vs. Cbl-b Inhibition Profile of Cbl-b-IN-7

Cbl-b-IN-7 demonstrates a c-Cbl/Cbl-b selectivity ratio of 0.78, with IC₅₀ values of 5.2 nM for c-Cbl and 6.7 nM for Cbl-b . This indicates non-selective dual inhibition of both Cbl family isoforms. In direct contrast, NX-1607 (Cbl-b-IN-3) is reported as a Cbl-b-selective inhibitor with no reported c-Cbl activity at similar concentrations , while Cbl-b-IN-11 shows a c-Cbl IC₅₀ of 6.1 nM and a Cbl-b IC₅₀ of 6.4 nM (ratio ~0.95) .

c-Cbl isoform selectivity off-target

Molecular Properties: Physicochemical Distinctions of Cbl-b-IN-7 vs. Clinical Candidate NX-1607

Cbl-b-IN-7 possesses a molecular weight of 557.58 g/mol and a molecular formula of C₂₉H₃₁F₄N₅O₂ . In comparison, the clinical-stage inhibitor NX-1607 (Cbl-b-IN-3) has a molecular weight of 537.62 g/mol and the formula C₃₀H₃₄F₃N₅O . This results in a calculated difference in heavy atom count (Cbl-b-IN-7: 39; NX-1607: 39) but a higher fluorine count (4 vs. 3) and a higher calculated topological polar surface area (TPSA) for Cbl-b-IN-7 . Furthermore, the NX-1607 ligand page reports a calculated XLogP of 5.28 and two Lipinski rule violations [1], while the calculated properties for Cbl-b-IN-7 suggest a potentially lower lipophilicity profile.

physicochemical properties molecular weight lipophilicity

SAR Context: Cbl-b-IN-7 Potency Relative to the Broader Lactam Inhibitor Series

Cbl-b-IN-7 belongs to the lactam series of Cbl-b inhibitors claimed in patent WO2022169997A1 [1]. Within this series, compounds exhibit a narrow range of Cbl-b IC₅₀ values. For instance, Cbl-b-IN-10 (Compound 463) shows an IC₅₀ of 6.0 nM , Cbl-b-IN-11 (Compound 466) has an IC₅₀ of 6.4 nM , and Cbl-b-IN-8 (Compound 293) exhibits an IC₅₀ of 5.5 nM [2]. Cbl-b-IN-7's IC₅₀ of 6.7 nM is consistent with the series' potency range but represents a specific point within it, suggesting that subtle structural modifications (e.g., at the lactam substituents) can fine-tune potency.

structure-activity relationship SAR lactam inhibitors

Cbl-b-IN-7 Optimal Application Scenarios: Aligning Compound Attributes with Research Objectives


Biochemical Screening and High-Throughput Assays for Cbl-b Ligase Activity

Given its single-digit nanomolar IC₅₀ (6.7 nM) against Cbl-b , Cbl-b-IN-7 is appropriate for use as a positive control or reference inhibitor in biochemical screens for novel Cbl-b inhibitors. Its well-characterized potency within the lactam series makes it a reliable benchmark for assay validation and for establishing a baseline inhibition window in high-throughput screening (HTS) campaigns [1].

Dual Cbl-b/c-Cbl Pathway Inhibition Studies

The dual inhibitory profile of Cbl-b-IN-7 (c-Cbl IC₅₀ = 5.2 nM; Cbl-b IC₅₀ = 6.7 nM) makes it a valuable tool for investigating biological contexts where the combined function of both Cbl family E3 ligases is of interest. It is less suited for studies aiming to dissect the unique, non-redundant role of Cbl-b, where a selective inhibitor like NX-1607 would be required .

In Vitro Immuno-Oncology Research Requiring Defined Tool Compounds

As a tool compound from the lactam inhibitor series claimed in WO2022169997A1 [1], Cbl-b-IN-7 is applicable for in vitro studies exploring Cbl-b's role in T-cell and NK cell activation. Its potency aligns with the requirements for acute in vitro cell-based assays, such as cytokine release (e.g., IL-2) measurements or phospho-flow cytometry, where target engagement needs to be achieved within the timeframe of the experiment [2].

Comparative SAR and Medicinal Chemistry Optimization Programs

Cbl-b-IN-7 serves as a defined data point in the structure-activity relationship (SAR) of lactam-based Cbl-b inhibitors [1]. Researchers can procure this compound alongside close analogs like Cbl-b-IN-6 or Cbl-b-IN-11 to probe the impact of specific structural modifications on potency and selectivity. This head-to-head comparative use case is central to iterative medicinal chemistry efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cbl-b-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.